molecular formula C19H15BrN2O3 B14984651 N-(4-bromophenyl)-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide

N-(4-bromophenyl)-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B14984651
M. Wt: 399.2 g/mol
InChI Key: YWJDVQWYLASFEW-UHFFFAOYSA-N
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Description

“N-(4-bromophenyl)-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide” is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-bromophenyl)-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This step may involve a halogenation reaction using bromine or a brominating agent.

    Attachment of the benzofuran moiety: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the oxazole ring or the bromophenyl group, potentially yielding different reduced products.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, oxazole derivatives can interact with various enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide
  • N-(4-fluorophenyl)-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide

Uniqueness

The presence of the bromine atom in “N-(4-bromophenyl)-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide” may impart unique electronic and steric properties, potentially leading to different biological activities and reactivity compared to its chloro- and fluoro- analogs.

Properties

Molecular Formula

C19H15BrN2O3

Molecular Weight

399.2 g/mol

IUPAC Name

N-(4-bromophenyl)-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H15BrN2O3/c1-11-8-13-9-12(2-7-17(13)24-11)18-10-16(22-25-18)19(23)21-15-5-3-14(20)4-6-15/h2-7,9-11H,8H2,1H3,(H,21,23)

InChI Key

YWJDVQWYLASFEW-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

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